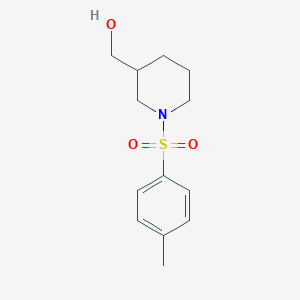

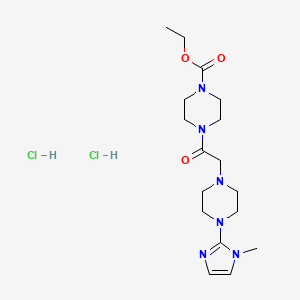

(1-Tosylpiperidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

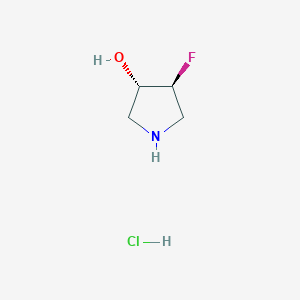

“(1-Tosylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C13H19NO3S . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis was not found in the retrieved papers.

Physical and Chemical Properties Analysis

The average mass of “this compound” is 269.360 Da, and its monoisotopic mass is 269.108551 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Methanol as a Solubilizing Agent in Biological Membranes

Methanol is often used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. Its impact on lipid dynamics is significant. For example, under increasing methanol concentrations, isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations show increased mixing. This indicates that methanol can influence the structure-function relationship associated with bilayer composition, including lipid asymmetry. This research underscores the critical role of methanol and solvents in general in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalytic Applications in Chemical Synthesis

Methanol finds application as a catalyst in chemical reactions. For instance, it's used in the Huisgen 1,3-dipolar cycloaddition where a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, catalyzing cycloaddition under various conditions. This highlights methanol's role as a versatile catalyst in organic synthesis (Ozcubukcu et al., 2009).

Role in Chromatography and Enantioselective Retention

In the field of chromatography, methanol plays a significant role in the enantiomer separation of certain compounds. Research has shown successful enantiomer separation of racemic 7-[(1-alkylpiperidin-3-yl)methoxy]coumarin derivatives on a polysaccharide-based chiral stationary phase using methanol and acetonitrile as the mobile phases. This study aids in understanding the enantioselective retention involving aromatic interactions and hydrogen bond interactions (Pisani et al., 2018).

Methanol in C-C Coupling Reactions

Methanol's role in direct C-C coupling with allenes using a homogeneous iridium catalyst is another noteworthy application. This process represents the first catalytic C-C coupling of methanol providing discrete products of hydrohydroxymethylation, expanding its potential in fine chemical synthesis (Moran et al., 2011).

Methanol as a Hydrogen Source in Organic Synthesis

Methanol also serves as a hydrogen source and C1 synthon in organic synthesis. For instance, its use in the selective N-methylation of amines highlights its versatility as a chemical feedstock in synthesis and energy technologies (Sarki et al., 2021).

Biochemical Applications

In biochemical research, methanol is used as a substrate for biological production of chemicals and fuels. Engineering bacteria like E. coli to utilize methanol for converting it into metabolites shows its potential in biotechnological production processes (Whitaker et al., 2017).

Methanol in Atmospheric Chemistry

Finally, methanol is identified as a major organic compound in forest air and the troposphere, indicating its importance in atmospheric chemistry. Most plants emit methanol, especially during early stages of leaf expansion, suggesting its production as a by-product of pectin metabolism during cell wall synthesis (Fall & Benson, 1996).

Future Directions

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-8-2-3-12(9-14)10-15/h4-7,12,15H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIZHDVUBIBSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

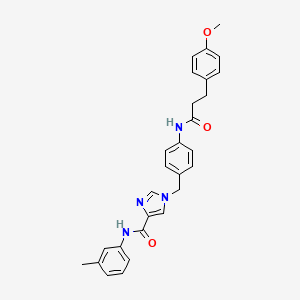

![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)

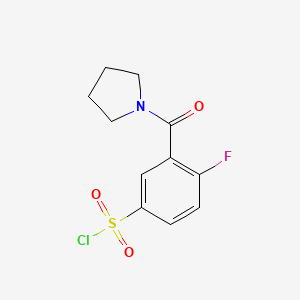

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)

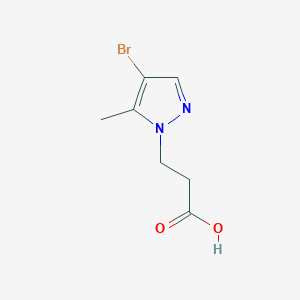

![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)